Ethyl 4-{[({5-[(2,4-dimethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-{[({5-[(2,4-dimethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzoate ester linked to a sulfonylated pyrimidine ring, which is further modified with a thioacetyl group. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[({5-[(2,4-dimethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Sulfonylation: The pyrimidine intermediate is then sulfonylated using 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Thioacetylation: The sulfonylated pyrimidine is reacted with thioacetic acid to introduce the thioacetyl group.
Coupling with Benzoate: Finally, the thioacetylated pyrimidine is coupled with ethyl 4-aminobenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioacetyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas for reduction reactions.
Substitution: Sodium hydroxide (NaOH) for ester hydrolysis.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Coupling: Various biaryl compounds.
Scientific Research Applications
Ethyl 4-{[({5-[(2,4-dimethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer and inflammatory diseases due to its potential biological activity.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It can be used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of Ethyl 4-{[({5-[(2,4-dimethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and thioacetyl groups are key functional groups that can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the sulfonyl and pyrimidine modifications.
Sulfonylated Pyrimidines: Compounds with similar sulfonyl and pyrimidine structures but different substituents.
Thioacetylated Compounds: Compounds with thioacetyl groups but different core structures.
Uniqueness
Ethyl 4-{[({5-[(2,4-dimethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate is unique due to its combination of a sulfonylated pyrimidine ring and a thioacetylated benzoate ester. This unique structure allows it to participate in a wide range of chemical reactions and exhibit significant biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 4-{[({5-[(2,4-dimethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate (CAS Number: 886951-14-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications based on various studies.
Chemical Structure and Properties
The compound's molecular formula is C22H22N2O6S, with a molecular weight of 442.5 g/mol. The structure features a pyrimidine ring substituted with a sulfonyl group and an ethyl ester moiety, which are critical for its biological activity.
Synthesis
This compound is synthesized through a multi-step process involving the reaction of various intermediates. The synthesis typically begins with the formation of the pyrimidine core, followed by the introduction of the sulfonyl and acetyl groups. The detailed synthetic pathway can be referenced in specialized literature focusing on similar compounds .
Antimicrobial Activity
Studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown efficacy against various bacterial strains and fungi . The minimal inhibitory concentrations (MICs) for these compounds often range from 50 μg/mL to 100 μg/mL, indicating moderate to high potency against tested organisms.
Anticancer Properties
The compound's potential as an anticancer agent has been explored through in vitro studies. It has been observed to inhibit the proliferation of cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest . In particular, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against various cancer types.
Enzyme Inhibition
Research has shown that this compound exhibits inhibitory activity against key enzymes involved in disease processes. For example, it may act as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's . The enzyme inhibition profile suggests potential applications in treating cognitive disorders.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The sulfonamide moiety contributes to its ability to scavenge reactive oxygen species (ROS), which can mitigate oxidative stress in cells.
- Cell Cycle Modulation : By interfering with cell cycle progression, the compound can induce apoptosis in rapidly dividing cancer cells.
- Enzyme Interaction : Binding to active sites of enzymes like AChE alters their activity, providing therapeutic benefits in conditions characterized by enzyme dysregulation.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound and its derivatives:
Properties
CAS No. |
1223906-89-5 |
---|---|
Molecular Formula |
C23H23N3O6S2 |
Molecular Weight |
501.57 |
IUPAC Name |
ethyl 4-[[2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H23N3O6S2/c1-4-32-22(29)16-6-8-17(9-7-16)25-20(27)13-33-23-24-12-19(21(28)26-23)34(30,31)18-10-5-14(2)11-15(18)3/h5-12H,4,13H2,1-3H3,(H,25,27)(H,24,26,28) |
InChI Key |
VZQCQEUPKZOGKL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=C(C=C(C=C3)C)C |
solubility |
not available |
Origin of Product |
United States |
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